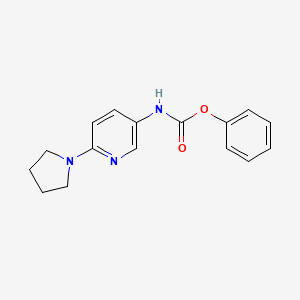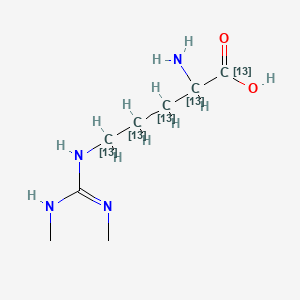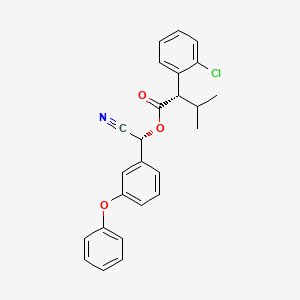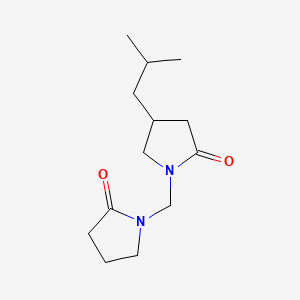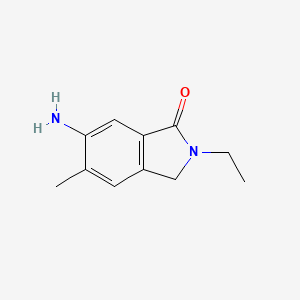
3-Desethenyl-3-methyl Cefdinir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Desethenyl-3-methyl Cefdinir is a derivative of Cefdinir, a third-generation cephalosporin antibiotic. It is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The molecular formula of this compound is C13H13N5O5S2, and it has a molecular weight of 383.40 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Desethenyl-3-methyl Cefdinir involves multiple steps, starting from the core structure of CefdinirSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be cost-effective and efficient, ensuring consistent quality and compliance with regulatory standards .
化学反应分析
Types of Reactions: 3-Desethenyl-3-methyl Cefdinir undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing thiazole ring, affecting the compound’s antibacterial properties.
Reduction: Reduction reactions can alter the nitroso group, impacting the compound’s stability and activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed:
科学研究应用
3-Desethenyl-3-methyl Cefdinir has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of cephalosporin antibiotics.
Biology: The compound is employed in microbiological studies to investigate its antibacterial activity and resistance mechanisms.
Medicine: Research on this compound focuses on its potential as an antibiotic for treating various bacterial infections.
作用机制
3-Desethenyl-3-methyl Cefdinir exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
相似化合物的比较
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another third-generation cephalosporin with similar antibacterial properties.
Cefpodoxime: A cephalosporin antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: 3-Desethenyl-3-methyl Cefdinir is unique due to its specific structural modifications, which can result in different pharmacological properties and potential advantages in certain clinical scenarios .
属性
分子式 |
C13H13N5O5S2 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O5S2/c1-4-2-24-11-7(10(20)18(11)8(4)12(21)22)16-9(19)6(17-23)5-3-25-13(14)15-5/h3,7,11,23H,2H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-6+/t7-,11-/m1/s1 |
InChI 键 |
FMPXXFJEIVCXCL-GBRZKSRVSA-N |
手性 SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
规范 SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


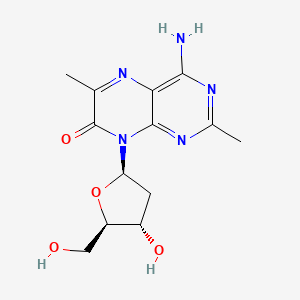

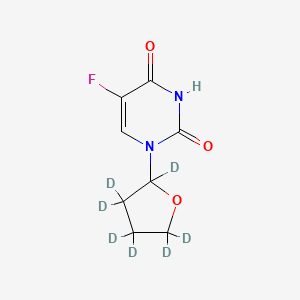
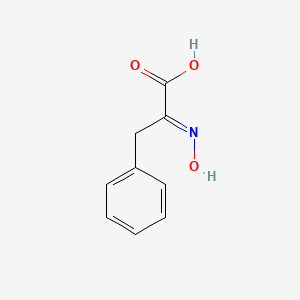
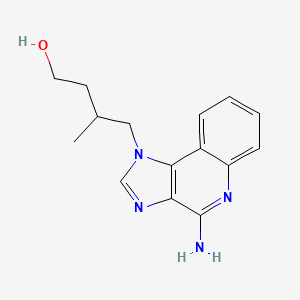
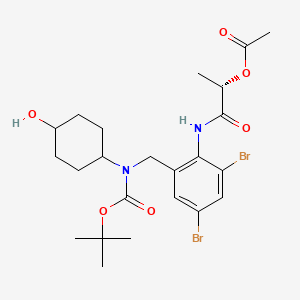
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
